Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylthio)pyrimidine with a boron reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of temperature and atmosphere to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts are used along with bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-(methylthio)pyrimidin-4-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-6-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-3-yl)borate
Uniqueness
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and other scientific research applications .
Properties
CAS No. |
1245906-73-3 |
---|---|
Molecular Formula |
C5H5BF3KN2S |
Molecular Weight |
232.08 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methylsulfanylpyrimidin-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3N2S.K/c1-12-4-2-10-5(11-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
CYOIAKKNOOFIBP-UHFFFAOYSA-N |
SMILES |
[B-](C1=CN=C(N=C1)SC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1=NC=C(C=N1)SC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.